[(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride
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Description
The compound “[(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride” has the CAS No. 2375250-58-9 and a molecular formula of C8H15ClFNO . It’s not intended for human or veterinary use and is available for research use only.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.66 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Stereoselective Syntheses and Rearrangements
One study details the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes containing 5-anti-fluoro or hydroxyl in one methano bridge and a variety of syn- or anti-chloro, fluoro, hydroxy, methyl, or phenyl substituents in the other methano bridge. The rearrangements of iodides to alcohols were initiated using Selectfluor, and rearrangement of alcohols to fluorides was initiated using Deoxo-Fluor, showing the compound's versatility in chemical reactions (Krow et al., 2004).
Synthesis of Hydroindolenones and Hydroquinolenones
Another application involves the synthesis of methoxy or fluoro hydroindolenones and hydroquinolenones by oxidation of the corresponding 4-substituted open-chain phenolds with C6H5-I-(OCOCF3)2 followed by an intramolecular conjugate addition. This process demonstrates the compound's utility in forming cyclo 2,5-hexadienones directly by a similar oxidation of the bicyclic phenols (Karam et al., 1999).
Novel Synthesis and Properties of Derivatives
Research on novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives showcased synthesis through enamine alkylation and dehydrating condensation reactions, followed by elimination of HCl. These compounds were found to oxidize benzylamines, cyclohexylamine, and benzyl alcohol under specific conditions, highlighting their potential as oxidizing agents in synthetic chemistry (Mitsumoto & Nitta, 2004).
properties
IUPAC Name |
[(3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO.ClH/c9-8-3-1-2-7(8,6-11)4-10-5-8;/h10-11H,1-6H2;1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQXPFCGCSRTR-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNCC2(C1)F)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(CNC[C@@]2(C1)F)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride | |
CAS RN |
2375250-58-9 |
Source
|
Record name | rac-[(3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrol-3a-yl]methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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